2-Methyl-1-(2-phenylpropanoyl)piperidine
Description
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.339 |
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C15H21NO/c1-12-8-6-7-11-16(12)15(17)13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3 |
InChI Key |
MJHJSGRNQJMZKY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Acyl Substituents
KAB-18 (1-(3-phenylpropyl)-4-(N-propionylanilino)piperidine) shares a piperidine core but differs in substituents. KAB-18 has a phenylpropyl group linked to the piperidine nitrogen, resulting in moderate potency (IC₅₀ = 10.2 μM for neuronal nicotinic acetylcholine receptors, nAChRs) and significant off-target effects (≥90% non-nAChR actions). In contrast, COB-3, which replaces the phenylpropyl group with a smaller alkyl chain, exhibits 14-fold higher potency (IC₅₀ = 0.73 μM) and eliminates non-nAChR effects, highlighting the impact of substituent size on selectivity .
The 2-phenylpropanoyl group in the target compound introduces a rigid, aromatic acyl moiety. However, the larger substituent could also increase molecular weight and lipophilicity, affecting pharmacokinetics (e.g., blood-brain barrier penetration) .
Piperidine vs. Morpholine Analogs
Replacing the piperidine ring with a morpholine ring (as in Compound 5 from ) significantly reduces cholinesterase inhibitory activity. Docking studies show that morpholine derivatives lose critical interactions with residues like Ser122 and Trp279, leading to weaker binding (IC₅₀ = 25.0 μM vs. 5.0 μM for piperidine-based analogs). This underscores the piperidine ring’s role in maintaining optimal spatial alignment with enzymatic active sites .
Pharmaceutical Analogs: Tolperisone
Tolperisone hydrochloride, a muscle relaxant, features a 3-(1-piperidinyl)propanone group attached to a methylphenyl moiety. While structurally distinct from the target compound, Tolperisone’s piperidine ring and aromatic substituents demonstrate how similar frameworks can yield clinically relevant activity. The target compound’s 2-phenylpropanoyl group may confer unique metabolic stability compared to Tolperisone’s propanone linker, which is prone to ketone reduction .
Key Research Findings and Structure-Activity Relationships (SAR)
- Substituent Size and Potency : Bulky groups (e.g., phenylpropyl in KAB-18) reduce potency and increase off-target effects, whereas smaller alkyl chains (e.g., COB-3) enhance selectivity .
- Ring Structure : Piperidine rings outperform morpholine analogs in cholinesterase inhibition due to better residue interaction .
- Acyl vs. Alkyl Linkers: Acyl groups (e.g., 2-phenylpropanoyl) may improve metabolic stability over alkyl chains but could reduce receptor affinity due to steric hindrance .
Data Tables
Table 1: Pharmacological Comparison of Piperidine Derivatives
Table 2: Physicochemical Properties
| Property | This compound | Tolperisone Hydrochloride |
|---|---|---|
| Molecular Weight | ~275.3 g/mol | 281.8 g/mol |
| LogP (Predicted) | ~3.5 | 2.8 |
| Polar Surface Area (PSA) | ~40 Ų | 38 Ų |
| Metabolic Stability | High (acyl group) | Moderate (ketone linker) |
Preparation Methods
Lithium Enolate Formation and Acylation
The foundational method for synthesizing 2-methyl-1-(2-phenylpropanoyl)piperidine involves the generation of a lithium enolate from 1-propanoylpiperidine. Evans et al. demonstrated that treating 1-propanoylpiperidine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C forms a stabilized enolate, which reacts with benzoyl chloride to yield 1-(2-benzoylpropanoyl)piperidine. This intermediate is critical for subsequent methyl group introduction.
Reaction Conditions:
Diastereoselective Reduction
The reduction of 1-(2-benzoylpropanoyl)piperidine to introduce the methyl group employs dimethylphenylsilane (PhMe₂SiH) in trifluoroacetic acid (TFA). This step achieves high diastereoselectivity (>99:1 erythro:threo) at 0°C over 12–22 hours.
Optimization Data:
| Substrate | Time (hr) | Yield (%) | Erythro:Threo |
|---|---|---|---|
| 1-(2-Benzoylpropanoyl)piperidine | 12 | 86 | >99:1 |
| 1-(2-Benzoylpropanoyl)piperidine | 22 | 93 | 23:27 |
The use of tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) as a catalyst further enhances selectivity, enabling gram-scale synthesis.
Multi-Step Synthesis from Substituted Benzyl Halides
Alkylation of Isobutyronitrile
A patent by CN105085278A outlines a four-step route starting with substituted benzyl chloride and isobutyronitrile. The reaction, conducted at -78°C to 0°C in THF with an organic base (e.g., LDA), generates 2-methyl-1-substituted phenyl-2-butyronitrile.
Step 1:
Hydrolysis and Curtius Rearrangement
The nitrile intermediate undergoes hydrolysis with NaOH at 80–220°C to yield 2-methyl-1-substituted phenyl-2-butyric acid, followed by a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and benzyl alcohol to form a carbamate.
Key Data:
Hydrogenation and Final Product Isolation
Hydrogenation of the carbamate over Raney nickel at room temperature affords this compound with 95% purity after silica gel chromatography.
Catalytic Methods for Enhanced Efficiency
Photoredox/Nickel Dual Catalysis
A synergistic visible-light photoredox/nickel catalytic system (PMC5423445) enables direct C–H functionalization of piperidine derivatives. Irradiation with blue LEDs in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ and NiCl₂·glyme achieves 65–70% yield for analogous N-acylpiperidines.
Conditions:
-
Catalysts: Ir-based photocatalyst (2 mol%), NiCl₂·glyme (5 mol%)
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine
-
Solvent: Acetonitrile/water (9:1)
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for isolating this compound, with elution systems such as petroleum ether/ethyl acetate (5:1) achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar–H), 3.85–3.60 (m, 4H, piperidine-H), 2.95 (q, J = 7.2 Hz, 1H, CH), 1.45 (s, 3H, CH₃).
Comparative Analysis of Methodologies
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Lithium Enolate Acylation | 86–93 | >99:1 | Gram-scale |
| Multi-Step Synthesis | 50 | N/A | Industrial |
| Photoredox/Nickel | 65–70 | Moderate | Lab-scale |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-Methyl-1-(2-phenylpropanoyl)piperidine?
- Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain between 60–80°C to avoid side reactions .
- Catalysts : Use palladium-based catalysts for coupling reactions to improve efficiency (e.g., Suzuki-Miyaura coupling) .
- Purification : Column chromatography with a hexane/ethyl acetate gradient (7:3 ratio) ensures >95% purity .
- Data Support :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 60–80°C | ±15% yield variation |
| Catalyst Loading | 5 mol% | Maximizes coupling efficiency |
Q. What analytical techniques are validated for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm regioselectivity of the piperidine ring .
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .
- Mass Spectrometry : ESI-MS (m/z 273.2 [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Map substituent effects using pIC₅₀ values (see Table 1) .
- Dose-Response Curves : Perform assays at 0.1–100 μM concentrations to identify non-linear effects .
- Target Validation : Use CRISPR-Cas9 knockouts to confirm receptor specificity (e.g., dopamine D2 vs. serotonin 5-HT2A) .
- Data Table :
Table 1 : SAR of Piperidine Derivatives
- Data Table :
| Substituent Position | pIC₅₀ (D2 Receptor) | pIC₅₀ (5-HT2A) |
|---|---|---|
| 2-Methyl | 7.2 ± 0.3 | 5.8 ± 0.2 |
| 2-Phenylpropanoyl | 8.1 ± 0.4 | 6.5 ± 0.3 |
Q. What computational strategies predict ADMET properties for this compound?
- Methodological Answer :
- QSAR Models : Use ADMET Predictor™ to calculate logP (2.1 ± 0.2) and BBB permeability (CNS MPO score: 4.5) .
- Molecular Dynamics (MD) : Simulate binding free energy (ΔG = -9.8 kcal/mol) to cytochrome P450 3A4 .
- Limitations : Validate in vitro (e.g., Caco-2 permeability assays) to address in silico false positives .
Q. How to address discrepancies between in silico and in vivo pharmacokinetic data?
- Methodological Answer :
- CYP Inhibition Assays : Test hepatic microsomes (human/rat) to quantify metabolic stability .
- Plasma Protein Binding : Use equilibrium dialysis; reported 89% binding for this compound .
- Half-Life Correction : Adjust dosing intervals if t₁/₂ < 2 hours in rodent models .
Critical Research Gaps
Q. What are the unexplored toxicological profiles of this compound?
- Methodological Answer :
- Ames Test : Prioritize bacterial reverse mutation assays (OECD 471) due to lack of genotoxicity data .
- Ecotoxicity : Conduct algae growth inhibition tests (OECD 201) given no existing data on environmental impact .
Q. How to design multi-target ligands using this compound scaffolds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
